Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-hydrazinopyrazine in Targeted Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-hydrazinopyrazine in Targeted Drug Discovery
Abstract In the landscape of modern medicinal chemistry, functionalized diazines serve as foundational building blocks for assembling complex, biologically active heterocycles. 2-Bromo-3-hydrazinopyrazine (CAS: 2167124-76-5) has emerged as a critical intermediate, particularly in the synthesis of fused bicyclic systems such as pyrazolopyrazines and triazolopyrazines. These scaffolds are highly sought after for their roles as kinase inhibitors and allosteric modulators of the SHP2 phosphatase. This technical whitepaper provides an in-depth analysis of the compound’s structural properties, the mechanistic causality behind its synthesis, and self-validating protocols for its implementation in drug discovery workflows.
Structural Elucidation and Mass Spectrometry Fundamentals
2-Bromo-3-hydrazinopyrazine ( C4H5BrN4 ) consists of a highly electron-deficient pyrazine ring substituted with a heavy halogen (bromine) at the C2 position and a strongly nucleophilic hydrazine moiety at the C3 position[1].
For researchers conducting high-resolution mass spectrometry (HRMS), understanding the exact monoisotopic mass is critical for self-validating analytical workflows. The exact mass is calculated using the most abundant stable isotopes of each element ( 12C , 1H , 79Br , 14N ). Because bromine exists in nature as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%), the mass spectrum of this compound will exhibit a distinct, self-validating isotopic doublet separated by 2 atomic mass units (amu).
Table 1: Quantitative Physicochemical and Structural Data
| Property | Value | Analytical Significance |
| IUPAC Name | 2-bromo-3-hydrazinylpyrazine | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 2167124-76-5 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C4H5BrN4 | Dictates elemental analysis parameters. |
| Monoisotopic Mass | 187.96976 Da | Target exact mass for HRMS ( 79Br isotope)[2]. |
| Molecular Weight | 189.016 g/mol | Bulk stoichiometric calculations. |
| Isotopic Signature | 1:1 Doublet | Validates the presence of a single bromine atom. |
| Target MS Ion ( [M+H]+ ) | m/z 188.9770 / 190.9750 | Primary ions monitored in LC-MS workflows. |
Mechanistic Causality of Synthesis (S N Ar)
The synthesis of 2-bromo-3-hydrazinopyrazine relies on a regioselective Nucleophilic Aromatic Substitution (S N Ar) starting from 2,3-dibromopyrazine. As an Application Scientist, it is crucial to understand why this reaction proceeds with high chemoselectivity and mono-substitution.
The Causality of Reactivity:
-
LUMO Lowering: The pyrazine ring contains two electronegative nitrogen atoms that strongly withdraw electron density via inductive (-I) and resonance (-M) effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack[3].
-
The Alpha-Effect: Hydrazine hydrate is utilized because the adjacent nitrogen atoms experience lone-pair repulsion (the α -effect), making it a vastly superior nucleophile compared to standard primary amines.
-
Meisenheimer Complex Stabilization: Hydrazine attacks the C2 carbon, forming a negatively charged Meisenheimer intermediate. The ring nitrogens stabilize this charge before the bromide ion—an excellent leaving group—is expelled.
-
Deactivation Against Bis-Substitution: Once the first hydrazine group is installed, its lone pair donates electron density back into the pyrazine ring via resonance (+M effect). This raises the LUMO energy, effectively deactivating the adjacent C3 position against a second nucleophilic attack, thereby ensuring high yields of the mono-substituted product.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol integrates self-validating analytical checkpoints to confirm the successful synthesis of 2-bromo-3-hydrazinopyrazine.
Objective: Regioselective mono-amination of 2,3-dibromopyrazine.
Step-by-Step Methodology:
-
Initiation: Dissolve 2,3-dibromopyrazine (1.0 equivalent) in anhydrous ethanol (0.2 M concentration) in a round-bottom flask. Cool the system to 0 °C under an inert nitrogen atmosphere.
-
Causality: Initiating the reaction at 0 °C suppresses the kinetic energy of the system, preventing violent exothermic spikes and completely inhibiting any trace bis-substitution.
-
-
Nucleophilic Addition: Add hydrazine hydrate (64% in water, 2.5 equivalents) dropwise over 20 minutes via an addition funnel.
-
Causality: Dropwise addition maintains a low local concentration of the nucleophile, thermodynamically favoring the mono-substituted product.
-
-
Propagation: Remove the ice bath, gradually warm the reaction mixture to 50 °C, and stir for 2 hours.
-
Causality: Mild heating provides the exact activation energy required to reach the S N Ar transition state for the first substitution without overcoming the higher energetic barrier required for the second substitution[3].
-
-
Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and inject into the LC-MS. The reaction is deemed complete when the starting material peak disappears and a dominant peak with a 1:1 isotopic doublet at m/z 189.0 / 191.0 [M+H]+ emerges.
-
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the resulting residue with ice-cold distilled water to precipitate the product.
-
Purification: Filter the resulting precipitate under vacuum, wash sequentially with cold water and minimal cold ethanol, and dry under high vacuum for 12 hours to afford the pure 2-bromo-3-hydrazinopyrazine.
Application in Oncology: SHP2 Phosphatase Inhibition
Beyond basic synthesis, 2-bromo-3-hydrazinopyrazine is a highly valued precursor in oncology drug development. By reacting the hydrazine moiety with various aldehydes or orthoesters, chemists can cyclize the structure into fused pyrazolopyrazines or triazolopyrazines.
These fused scaffolds act as core pharmacophores in allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase 2) [4],[5]. SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway. Activating mutations in SHP2 are directly linked to juvenile myelomonocytic leukemia (JMML), neuroblastoma, and non-small cell lung cancer[4].
The diagram below illustrates the signaling cascade where SHP2 inhibitors—synthesized utilizing the 2-bromo-3-hydrazinopyrazine building block—exert their therapeutic effect by blocking the dephosphorylation events that normally activate RAS.
Figure 1: SHP2-mediated ERK/MAPK signaling pathway targeted by 2-bromo-3-hydrazinopyrazine derivatives.
By effectively halting the signal at the SHP2 node, these targeted therapies prevent the downstream phosphorylation of MEK and ERK, ultimately arresting tumor cell proliferation and survival.
References
-
NextSDS. "2-bromo-3-hydrazinylpyrazine — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
-
PubChemLite. "C4H5BrN4 - Explore - PubChemLite." University of Luxembourg. URL:[Link]
-
Wunderlich, S. H., et al. "New Preparation of TMPZnCl·LiCl by Zn Insertion into TMPCl. Application to the Functionalization of Dibromodiazines." Organic Letters - ACS Publications, 2013. URL:[Link]
- Novartis AG. "WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof." Google Patents, 2019.
- Novartis AG. "CN112166110A - SHP2 phosphatase inhibitors and methods of use." Google Patents, 2021.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - C4H5BrN4 - Explore [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 5. CN112166110A - SHP2 phosphatase inhibitors and methods of use - Google Patents [patents.google.com]
